

2-(4-Methoxyphenoxy)acetic acid structure

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)acetic acid

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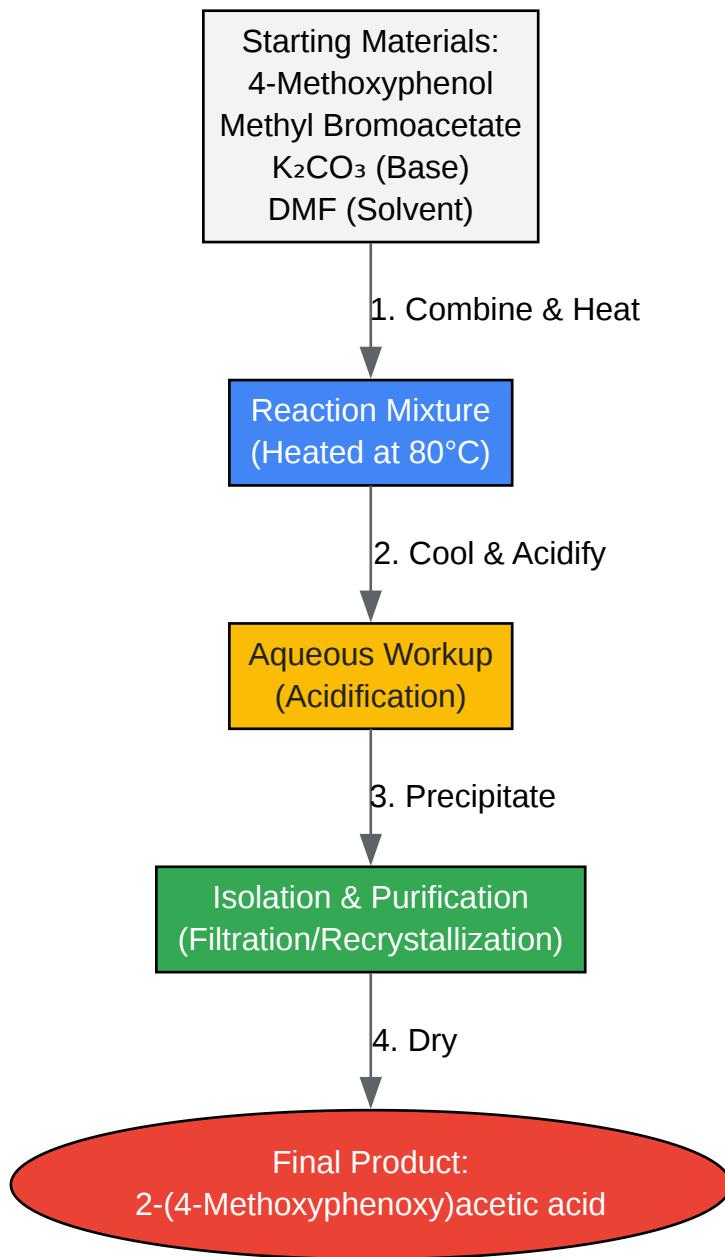
An In-depth Technical Guide to **2-(4-Methoxyphenoxy)acetic Acid**: Structure, Synthesis, and Characterization

Introduction

2-(4-Methoxyphenoxy)acetic acid, also known by synonyms such as (4-methoxyphenoxy)acetic acid, is a chemical compound with the CAS Number 1877-75-4.[\[1\]](#)[\[2\]](#) [\[3\]](#) It is a derivative of phenoxyacetic acid, featuring a methoxy group substitution on the phenyl ring at the para (4) position. This molecule serves as a valuable building block in organic synthesis and holds interest for researchers in medicinal chemistry and materials science. Its structure, comprising an aromatic ether linkage and a carboxylic acid functional group, imparts specific chemical reactivity and physical properties that make it a versatile intermediate for the synthesis of more complex molecules.[\[4\]](#) This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and analytical characterization for professionals in research and development.

Chemical Structure and Physicochemical Properties

The molecular structure of **2-(4-Methoxyphenoxy)acetic acid** consists of a central phenoxy group where the phenyl ring is substituted with a methoxy (-OCH₃) group at the para position. An acetic acid moiety is connected to the phenyl ring via an ether linkage.



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Caption: General workflow for the synthesis of **2-(4-Methoxyphenoxy)acetic acid**.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for similar syntheses. [5]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a

suitable solvent such as dimethylformamide (DMF).

- Expertise & Experience: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol, forming the reactive phenoxide nucleophile, but mild enough to avoid unwanted side reactions. DMF is an excellent polar aprotic solvent for this S_N2 reaction, effectively solvating the potassium cation.
- Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.3 eq) dropwise to the mixture.
- Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. The intermediate ester can be isolated, but for the direct synthesis of the acid, water and a strong base like sodium hydroxide (NaOH) are added, and the mixture is heated to hydrolyze the ester.
- Acidification and Isolation: Cool the hydrolyzed mixture in an ice bath and acidify with a strong acid (e.g., HCl) until the pH is ~2. The **2-(4-Methoxyphenoxy)acetic acid** will precipitate as a solid.
 - Trustworthiness: The acidification step is critical. The carboxylic acid is soluble in its carboxylate salt form at basic pH. By lowering the pH well below the pKa of the carboxylic acid, the neutral, less soluble form is generated, ensuring maximum precipitation and yield.
- Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of the synthesized **2-(4-Methoxyphenoxy)acetic acid** is paramount. A combination of spectroscopic and chromatographic techniques provides a self-

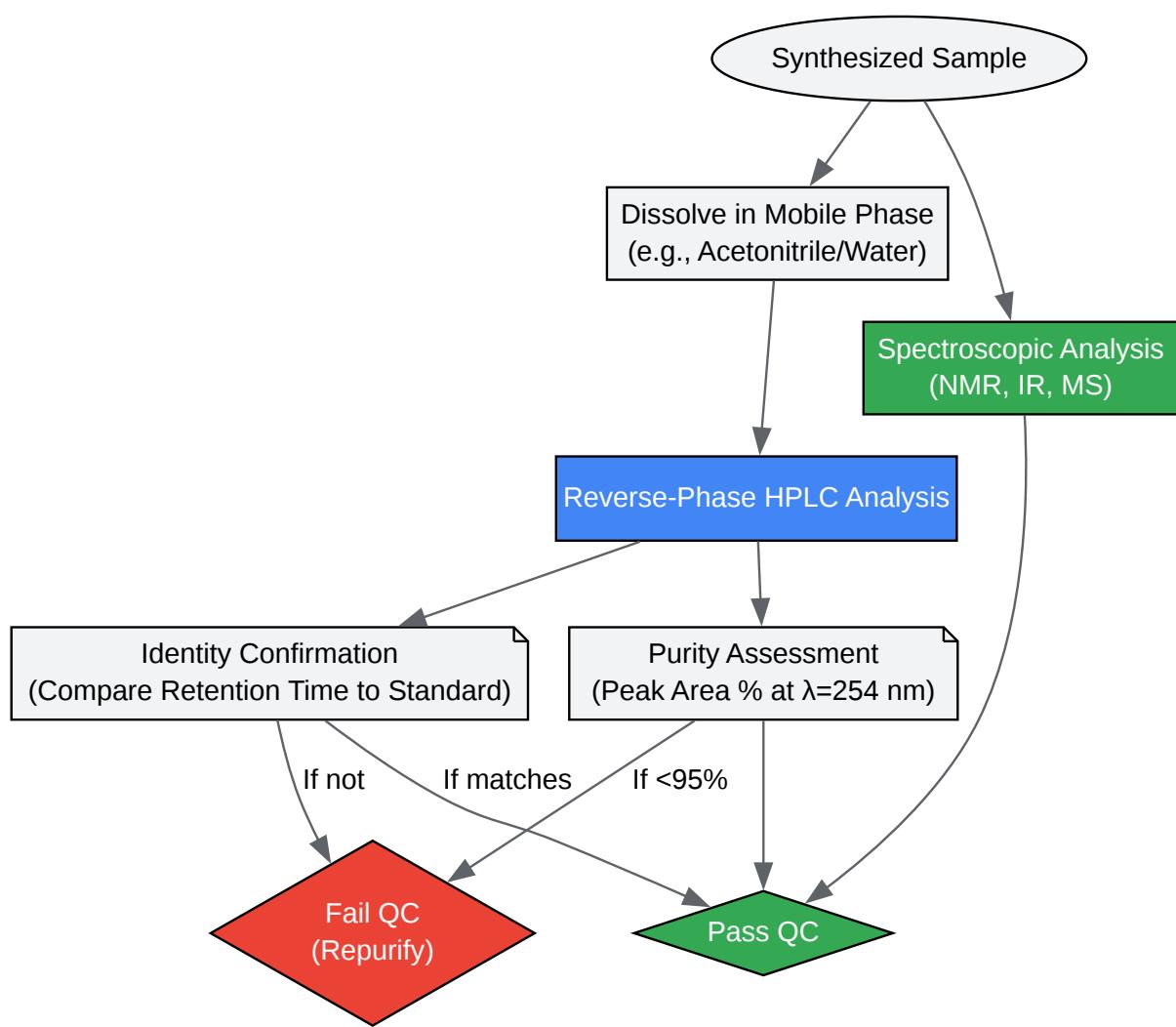
validating system for characterization.

Spectroscopic Data

- ^1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include: a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a characteristic AA'BB' system (two doublets) for the para-substituted aromatic protons. A broad singlet, which may be exchangeable with D₂O, is expected for the carboxylic acid (-COOH) proton.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. [3]Characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700-1750 cm⁻¹ for the C=O stretch, and strong bands in the 1250-1000 cm⁻¹ region corresponding to the C-O stretching of the ether and carboxylic acid. [6]* Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.18 g/mol). [3]Analysis of the fragmentation pattern can further confirm the structure.

Analytical Workflow for Quality Control

A standard workflow ensures the identity and purity of the final compound before its use in further applications.



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Caption: Quality control workflow for 2-(4-Methoxyphenoxy)acetic acid.

A typical reverse-phase HPLC method can be employed for purity analysis. [7]

- Preparation: Prepare a standard solution of known concentration and a sample solution of the synthesized product in the mobile phase.
- Conditions: Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or phosphoric acid). [7]3. Analysis: Inject the sample and monitor the elution profile using a UV detector.

- Validation: Purity is determined by the relative area of the main peak. Identity is confirmed by comparing the retention time with that of a certified reference standard.

Applications in Drug Development and Research

2-(4-Methoxyphenoxy)acetic acid is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its structure is found within various research compounds. For instance, phenoxyacetic acid derivatives are precursors to beta-lactams and other heterocyclic compounds of medicinal interest. [4] The presence of the ether linkage and carboxylic acid provides two points for further chemical modification, allowing for its incorporation into larger molecular scaffolds during drug discovery campaigns.

Safety and Handling

As a laboratory chemical, **2-(4-Methoxyphenoxy)acetic acid** must be handled with appropriate care.

- Hazard Classification: It is generally classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It can be harmful if swallowed. [8][9]* Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10] * Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][11] * Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [10] * Store in a tightly closed container in a cool, dry place. [12]

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